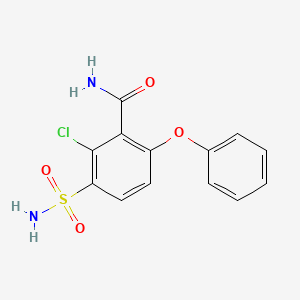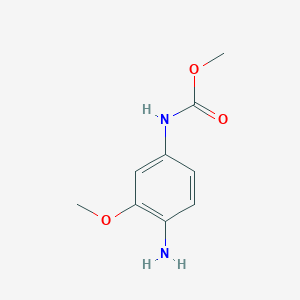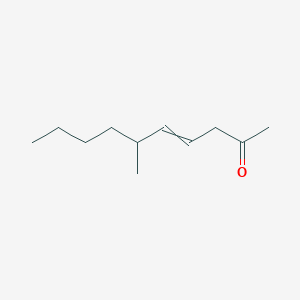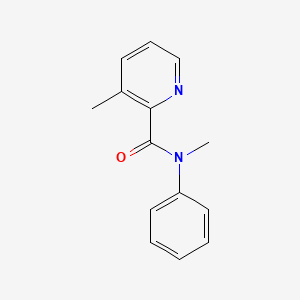
N,3-Dimethyl-N-phenylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-Dimethyl-N-phenylpyridine-2-carboxamide is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with a phenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-N-phenylpyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with N-methyl-N-phenylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethyl-N-phenylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,3-Dimethyl-N-phenylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N,3-Dimethyl-N-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or receptors. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes through metal chelation .
Comparison with Similar Compounds
Similar Compounds
N-Phenylpyridine-2-carboxamide: Lacks the methyl groups, leading to different chemical reactivity and biological activity.
N,N-Dimethylpyridine-2-carboxamide: Lacks the phenyl group, resulting in different coordination chemistry and applications.
N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
N,3-Dimethyl-N-phenylpyridine-2-carboxamide is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry and various industrial processes.
Properties
CAS No. |
88329-55-9 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N,3-dimethyl-N-phenylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-11-7-6-10-15-13(11)14(17)16(2)12-8-4-3-5-9-12/h3-10H,1-2H3 |
InChI Key |
FVXGVMNSWPXKEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
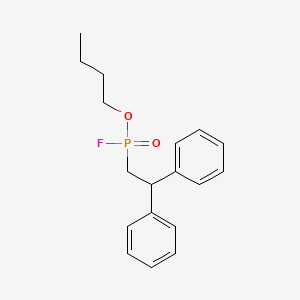

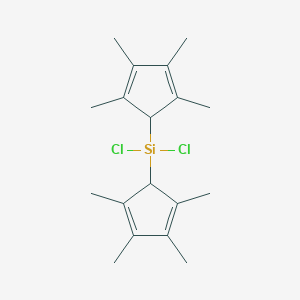
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-ethylmethanimidamide](/img/structure/B14395072.png)
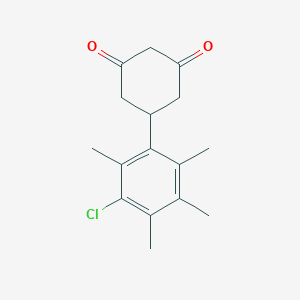
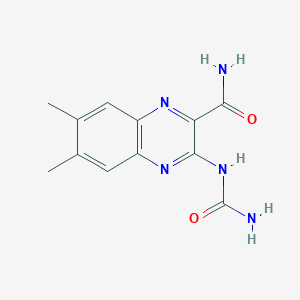
![N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B14395096.png)
![2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14395101.png)
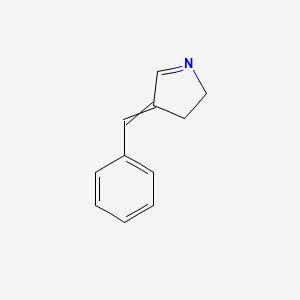
![Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14395113.png)
